molecular formula C23H21Cl2N3O3S B3518289 5-(2,3-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

5-(2,3-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide

Cat. No.: B3518289
M. Wt: 490.4 g/mol
InChI Key: OABQSJIYFRMTNF-UHFFFAOYSA-N
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Description

The compound “5-(2,3-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide” is a complex organic molecule. It contains a furamide group, a dichlorophenyl group, and a morpholinylmethylphenyl group. These groups are common in many pharmaceuticals and could suggest that this compound has some biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The furamide group would introduce a ring structure, while the dichlorophenyl and morpholinylmethylphenyl groups would add additional complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amine group in the morpholinylmethylphenyl part of the molecule could act as a nucleophile in a substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the functional groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Future Directions

The potential applications and future directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further developed and optimized for use in pharmaceuticals .

Properties

IUPAC Name

5-(2,3-dichlorophenyl)-N-[[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N3O3S/c24-18-3-1-2-17(21(18)25)19-8-9-20(31-19)22(29)27-23(32)26-16-6-4-15(5-7-16)14-28-10-12-30-13-11-28/h1-9H,10-14H2,(H2,26,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABQSJIYFRMTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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